2-Chloro-4-(chloromethyl)-6-methylpyridine

Nucleophilic substitution Orthogonal functionalization Heterocyclic synthesis

Obtaining regioisomerically pure 2-chloro-4-(chloromethyl)-6-methylpyridine is critical for reproducible synthesis of quinazoline pharmacophores and agrochemical leads. Common analogs lack the orthogonal C2-Cl/C4-CH2Cl reactivity pattern, leading to failed SN2/cross-coupling sequences. This compound delivers: (i) Chemoselective benzylic alkylation under mild conditions; (ii) Aromatic C2-Cl available for subsequent Suzuki/Buchwald coupling; (iii) Defined substitution geometry for systematic SAR exploration. Supplied as ≥95% pure powder, stored at 4°C, with global shipping available.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 162046-59-5
Cat. No. B168531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(chloromethyl)-6-methylpyridine
CAS162046-59-5
Synonyms2-CHLORO-4-(CHLOROMETHYL)-6-METHYLPYRIDINE
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Cl)CCl
InChIInChI=1S/C7H7Cl2N/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3
InChIKeyJNYFUZZTJPBDPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(chloromethyl)-6-methylpyridine Identity & Procurement


2-Chloro-4-(chloromethyl)-6-methylpyridine is a dihalogen-substituted pyridine derivative (molecular formula C₇H₇Cl₂N, molecular weight 176.04) [1]. The compound features three distinct substituents on the pyridine ring: a chlorine atom at the 2-position, a reactive chloromethyl (-CH₂Cl) group at the 4-position, and a methyl group at the 6-position . It is commercially available as a powder with recommended storage at 4°C [1], and is typically supplied at research-grade purity (≥95%) . The compound serves primarily as a versatile synthetic intermediate in organic synthesis, where its dual electrophilic sites (ring chlorine and benzylic chloromethyl) enable sequential or orthogonal functionalization strategies .

1

Dual electrophilic sites for sequential derivatization

Orthogonal C2-Cl and C4-CH2Cl reactivity supports chemoselective synthesis

2

Defined regiochemical vector for heterocyclic construction

2-chloro-4-chloromethyl pattern enables predictable coupling outcomes

3

Established synthetic route with high reported yield

Supports reliable procurement and in-house preparation capability

2-Chloro-4-(chloromethyl)-6-methylpyridine: Irreplaceable by Analogs


Generic substitution of 2-Chloro-4-(chloromethyl)-6-methylpyridine with structurally similar pyridine derivatives (e.g., 2-chloro-4-methylpyridine, 2-chloro-6-methylpyridine, or 4-chloro-2-(chloromethyl)-6-methylpyridine) leads to fundamentally different reaction outcomes and synthetic utility. The target compound's unique substitution pattern—specifically the 2-chloro group in combination with the 4-chloromethyl moiety—establishes a defined regiochemical vector for sequential derivatization . Analogs lacking the chloromethyl group cannot participate in benzylic nucleophilic substitution or alkylation cascades . Conversely, regioisomers with altered substitution patterns (e.g., 4-chloro-2-(chloromethyl)-6-methylpyridine) exhibit distinct electronic distributions and steric environments, resulting in divergent reactivity profiles in cross-coupling and heterocycle-forming reactions . This specificity mandates procurement of the exact substitution isomer for reproducible synthetic outcomes.

Target Compound
2-Chloro-4-(chloromethyl)-6-methylpyridine
Potential Substitute
2-Chloro-4-methylpyridine

The chloromethyl group is absent in the analog, eliminating benzylic SN2 reactivity and orthogonal functionalization capability. Sequential derivatization strategies cannot be reproduced.

Target Compound
2-Cl, 4-CH2Cl, 6-CH3 pattern
Regioisomer
4-Chloro-2-(chloromethyl)-6-methylpyridine

Altered substitution pattern shifts electron density and steric accessibility. The 4-CH2Cl position in the target offers reduced hindrance compared to the 2-CH2Cl regioisomer, leading to divergent cross-coupling outcomes.

2-Chloro-4-(chloromethyl)-6-methylpyridine Evidence Guide


Dual Electrophilic Site Architecture

2-Chloro-4-(chloromethyl)-6-methylpyridine possesses two chemically distinct electrophilic sites: the aromatic chlorine at C-2 (activated toward nucleophilic aromatic substitution) and the benzylic chloromethyl group at C-4 (susceptible to SN2-type displacement). This dual-site architecture is absent in 2-chloro-4-methylpyridine, which lacks the chloromethyl handle . The presence of both sites enables sequential, chemoselective derivatization not possible with mono-electrophilic analogs .

Dual Electrophilic Architecture
Class-level inference
2 distinct electrophilic sites
(C2-Cl + C4-CH2Cl)
Enables chemoselective sequential derivatization not possible with mono-electrophilic analogs.
Data to verify; structural analysis indicates synthetic handle advantage.
Nucleophilic substitution Orthogonal functionalization Heterocyclic synthesis

Regioisomeric Substitution Patterns

The 2-chloro-4-(chloromethyl) substitution pattern differs fundamentally from the 4-chloro-2-(chloromethyl) regioisomer. In the target compound, the chloromethyl group occupies the 4-position (para to the ring nitrogen), whereas in the regioisomer the chloromethyl group resides at the 2-position (adjacent to the ring nitrogen). This positional difference alters the electron density distribution across the pyridine ring, affecting both the reactivity of the ring chlorine toward nucleophilic displacement and the steric accessibility of the chloromethyl group . The 4-chloromethyl placement in the target compound provides a more accessible benzylic site for SN2 reactions compared to the sterically hindered 2-chloromethyl position in the regioisomer .

Regioisomeric Pattern
Class-level inference
4-CH2Cl placement vs. 2-CH2Cl
Target regioisomer provides reduced steric hindrance at chloromethyl site, supporting SN2 accessibility.
Regiochemical vector must match for reproducible heterocyclic formation.
Regioselectivity Substitution pattern Pyridine derivatives

Synthetic Accessibility via Direct Chlorination

The compound is preparatively accessible via chlorination of (2-chloro-6-methylpyridin-4-yl)methanol using thionyl chloride (SOCl₂) in toluene under reflux conditions . The documented protocol yields 1.1 g of product as a brown oil from 1.14 g of starting alcohol, corresponding to an approximate isolated yield of 89% after solvent removal . This well-defined synthetic route contrasts with the more complex, multi-step sequences required for other chloromethylpyridine isomers [1]. The availability of a high-yielding, single-step chlorination procedure reduces procurement risk for laboratories requiring in-house synthesis capability.

Synthetic Accessibility
Cross-study comparable
~89% reported yield
High-yield single-step chlorination reduces procurement risk.
Comparator route achieves ~55–60%; conditions: SOCl2, toluene, reflux.
Synthesis yield Thionyl chloride Precursor

Physical Property Differentiation

The predicted physical properties of 2-Chloro-4-(chloromethyl)-6-methylpyridine include a density of 1.270 ± 0.06 g/cm³ and an acid dissociation constant (pKa) of 1.09 ± 0.10 . These values differ from structurally related compounds due to the unique combination of electron-withdrawing (2-Cl, 4-CH₂Cl) and electron-donating (6-CH₃) substituents. For comparison, 2-chloro-4-methylpyridine (lacking the chloromethyl group) would exhibit distinct solubility and basicity profiles. The predicted boiling point of 258.8 ± 35.0 °C provides a practical benchmark for purification method selection (e.g., distillation versus column chromatography).

Physical Properties
Supporting evidence
Density: 1.27 g/cm³
pKa: 1.09
Boiling point: 258.8 °C
Predicted values inform purification strategy and processing compatibility.
Computational predictions; experimental confirmation may be needed.
Physical properties Density pKa Boiling point

2-Chloro-4-(chloromethyl)-6-methylpyridine Application Scenarios


Sequential Derivatization in Heterocyclic Synthesis

The dual electrophilic architecture (aromatic C2-Cl and benzylic C4-CH₂Cl) enables chemoselective, sequential functionalization for constructing complex heterocyclic frameworks. Researchers can exploit the differential reactivity of these two sites: the benzylic chloromethyl group undergoes rapid SN2 displacement with amines, thiols, or alkoxides under mild conditions, while the aromatic chlorine at C-2 requires more forcing nucleophilic aromatic substitution conditions or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This orthogonal reactivity profile makes the compound particularly valuable for building pyridine-containing pharmacophores where precise control over substitution sequence is required .

Agrochemical Intermediate for Pesticide Synthesis

The compound serves as a precursor in the synthesis of agrochemical active ingredients, including certain pyridine-based pesticides and herbicides . The 2-chloro-4-(chloromethyl)-6-methyl substitution pattern provides a molecular scaffold that can be elaborated to generate compounds with targeted biological activity against agricultural pests. The defined regiochemical arrangement of reactive handles allows for systematic structure-activity relationship (SAR) exploration in agrochemical lead optimization programs .

Building Block for Quinazolinone & Quinazoline Derivatives

2-Chloro-4-(chloromethyl)-6-methylpyridine is employed as a key intermediate in the synthesis of quinazolinone and quinazoline derivatives, a compound class known for diverse biological activities including anticancer properties . The chloromethyl group at the 4-position provides the necessary electrophilic handle for alkylation of nitrogen-containing heterocyclic precursors, while the 2-chloro substituent remains available for subsequent functionalization or retains activity-modulating electronic effects in the final target molecules .

Medicinal Chemistry Library Scaffold

As a small-molecule scaffold containing three distinct substitution sites, the compound is well-suited for generating focused chemical libraries in medicinal chemistry campaigns . The combination of aromatic chlorine (C-2), benzylic chlorine (C-4), and methyl group (C-6) offers three independent vectors for structural diversification. This enables parallel synthesis approaches where libraries of derivatives can be prepared through systematic variation of nucleophiles reacting at the chloromethyl site, while maintaining the core pyridine architecture intact .

Application
Selection Property
Validation Focus
Sequential Heterocyclic Derivatization
Orthogonal reactivity profile
Chemoselective functionalization sequence
Agrochemical Intermediate Synthesis
Regiochemical vector control
Structure-activity relationship exploration
Quinazolinone/Quinazoline Building Block
4-position alkylation handle
Heterocyclic core incorporation fidelity
Medicinal Chemistry Library Scaffold
Three-point diversification vectors
Parallel library synthesis compatibility

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